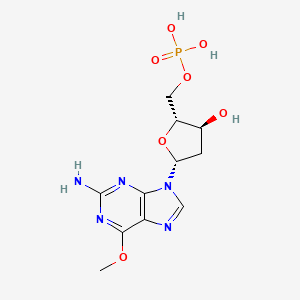

6-O-Methyl guanosine-5'-monophosphate

Description

Structure

3D Structure

Properties

CAS No. |

63642-13-7 |

|---|---|

Molecular Formula |

C11H16N5O7P |

Molecular Weight |

361.25 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O7P/c1-21-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(23-7)3-22-24(18,19)20/h4-7,17H,2-3H2,1H3,(H2,12,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1 |

InChI Key |

GFRAHVJOXXMIDI-RRKCRQDMSA-N |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 O Methyl Guanosine 5 Monophosphate and Its Analogs

Chemical Synthesis Routes for O6-Methylated Guanosine-5'-Monophosphates

The chemical synthesis of O6-methylated guanosine-5'-monophosphates involves a multi-step process, beginning with the guanosine (B1672433) nucleoside, followed by methylation of the O6 position, and finally phosphorylation at the 5'-hydroxyl group. The complexity of the guanosine molecule, with its multiple reactive sites, necessitates careful control over reaction conditions and the strategic use of protecting groups.

Stereoselectivity is a critical aspect of nucleoside analog synthesis, ensuring the correct three-dimensional arrangement of atoms, which is vital for biological activity. In the context of 6-O-Methyl guanosine-5'-monophosphate (B10773721), stereochemical control primarily pertains to the ribose sugar moiety.

The key stereoselective challenge is the formation of the β-glycosidic bond between the guanine (B1146940) base and the C1' position of the ribose sugar. Modern methods often employ modified Mitsunobu conditions for the direct glycosylation of purine (B94841) bases with unprotected or 5-O-monoprotected D-ribose, which preferentially yields the desired β-anomer. acs.org This approach is significant as it can simplify the synthetic route by reducing the need for extensive sugar protection and deprotection steps. acs.org

Furthermore, modifications to the ribose ring itself, such as at the 2', 3', or 4' positions, require stereoselective techniques to control the configuration of the newly introduced functional groups. digitellinc.com For instance, the synthesis of arabinose-containing nucleosides, an epimer of ribose, involves a diastereoselective conversion following the triflation of the ribose 2'-OH group. nih.gov While not directly part of the title compound, these methods highlight the strategies available to ensure precise stereochemical outcomes in the synthesis of complex guanosine analogs. The directing effect of neighboring groups, such as the C2'-hydroxyl, can also play a crucial role in ensuring the exclusive formation of the β-stereoisomer during glycosylation. acs.org

Table 1: Key Reactions in Stereoselective Nucleoside Synthesis

| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome |

| Direct Glycosylation | Mitsunobu conditions (e.g., DIAD/PPh₃) with unprotected D-ribose | Exclusive formation of the β-anomer acs.org |

| Ribose Modification | Triflation of 2'-OH, followed by reaction with nucleophile (e.g., potassium trifluoroacetate) | Diastereoselective conversion to arabino configuration nih.gov |

The synthesis of 6-O-Methyl guanosine-5'-monophosphate is heavily reliant on the use of protecting groups to prevent unwanted side reactions at the various functional groups of the guanosine molecule. A successful strategy requires orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule.

Ribose Hydroxyl Groups (2' and 3'): The hydroxyl groups on the ribose sugar are highly reactive. A common strategy involves the simultaneous protection of the 3'- and 5'-hydroxyls using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSiCl₂). nih.gov Alternatively, for RNA synthesis, a tert-butyldimethylsilyl (TBDMS) group is often used for the regioselective protection of the 2'-hydroxyl group. nih.gov These silyl (B83357) ethers are stable under a range of reaction conditions but can be readily removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Exocyclic Amine (N²): The amino group at the N² position of the guanine base must be protected to prevent it from reacting during the O6-methylation or phosphorylation steps. Common protecting groups include acyl groups like acetyl (Ac) or formamidine (B1211174) groups like N,N-dimethylformamidine (dmf). nih.govglenresearch.com The choice of protecting group can influence the deprotection conditions; for instance, the acetyl group is labile under mild basic conditions. nih.gov

O6 Position of Guanine: To introduce a methyl group specifically at the O6 position, the guanine is often converted to a more reactive intermediate. For example, a photocleavable α-methyl-2-nitropiperonyl (MeNP) group has been introduced at the O6 position, which is stable during synthesis and can be removed by UV irradiation. nih.gov Another approach involves creating a good leaving group at the C6 position, which can then be displaced by a methoxide (B1231860) source.

Table 2: Common Protecting Groups in Guanosine Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| 2'-/3'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) nih.govnih.gov |

| 3',5'-Hydroxyls | Tetraisopropyldisiloxane | TIPDS | Fluoride source (e.g., TBAF) nih.gov |

| N²-Amine | Acetyl | Ac | Mild basic hydrolysis nih.gov |

| N²-Amine | N,N-Dimethylformamidine | dmf | Ammonolysis glenresearch.com |

| O⁶-Position | α-Methyl-2-nitropiperonyl | MeNP | UV irradiation (365 nm) nih.gov |

Enzymatic Synthesis and Derivatization of Modified Guanosine Monophosphates

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high specificity and efficiency under mild reaction conditions. For the synthesis of this compound, enzymes are primarily used for the final phosphorylation step.

The general reaction is as follows: O6-methylguanosine + Phosphate (B84403) Donor ---(Nucleoside Phosphotransferase)--> this compound + Donor Byproduct

This enzymatic strategy is particularly advantageous for producing the final monophosphate product from a chemically synthesized O6-methylated nucleoside precursor.

Large-Scale Synthesis and Purification Techniques

Transitioning the synthesis of this compound from a laboratory to a larger scale presents challenges in maintaining yield and purity. The purification of the final product and intermediate compounds is critical to remove unreacted starting materials, by-products, and reagents. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Two main HPLC methods are employed for the purification of nucleotides and their analogs:

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since nucleotides are negatively charged due to the phosphate group, anion-exchange (AEX) chromatography is highly effective. lcms.cz In AEX, a positively charged stationary phase (e.g., containing quaternary ammonium (B1175870) groups) is used. Molecules are eluted using a salt gradient (e.g., NaCl), with more highly charged species requiring a higher salt concentration to elute. lcms.cz This method is excellent for separating the desired monophosphate product from the uncharged nucleoside precursor. Dionex IonPac AS11 columns are commonly used for the separation of guanosine 5'-monophosphate. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. While nucleotides are generally polar, the use of an ion-pairing agent (e.g., tetraethylammonium) in the mobile phase can effectively mask the charge of the phosphate group, allowing the nucleotide to be retained on a nonpolar stationary phase (like C18 or polystyrene). nih.gov This method, known as ion-pair RP-HPLC, is particularly useful for large-scale purification due to the high capacity and resolving power of the columns. nih.gov It can effectively separate the target compound from failure sequences and other hydrophobic impurities. nih.gov

For large-scale production, these chromatographic steps are often performed using preparative systems, which utilize larger columns and higher flow rates to process gram-scale quantities of material. lcms.cz Following purification, a desalting step is typically required to remove the high concentrations of salts or ion-pairing agents used during elution. nih.gov

Structural Characterization and Biophysical Analysis of 6 O Methyl Guanosine 5 Monophosphate

Advanced Spectroscopic Methods for Structural Elucidation

The precise structure of 6-O-Methyl guanosine-5'-monophosphate (B10773721) and the impact of the O6-methylation are elucidated using a variety of advanced spectroscopic techniques. These methods provide detailed information on the electronic structure, vibrational modes, and the local environment of different parts of the molecule.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying nucleobases. The absorption of ultraviolet radiation by guanosine (B1672433) derivatives results in a rapid internal conversion to the ground state, a photoprotective mechanism. nih.gov However, the methylation at the O6 position alters this photostability. Studies on O6-methylguanosine have shown that this modification leads to a red-shift in its ground-state absorption spectrum compared to the unmodified guanosine. nih.gov Furthermore, it significantly slows the rate of internal conversion back to the ground state in an aqueous solution, which can increase the potential for photodamage within DNA. nih.gov

Infrared (IR) spectroscopy can provide insights into the hydrogen-bonding patterns of the molecule. The methylation at the O6 position removes a key hydrogen bond acceptor site, which would be observable through changes in the vibrational frequencies associated with the purine (B94841) ring compared to GMP. Gas-phase IR spectroscopic measurements on related esterified GMP molecules have revealed novel internal hydrogen-bonding conformations between the phosphate (B84403) group and the guanine (B1146940) moiety. nih.gov

| Spectroscopic Technique | Information Obtained for 6-O-Methyl guanosine-5'-monophosphate | Key Findings/Implications |

|---|---|---|

| UV-Visible Spectroscopy | Electronic transitions (π→π*) of the purine ring. | O6-methylation causes a red-shift in the absorption spectrum and slows excited-state decay by ~40-fold compared to guanosine, increasing photosensitivity. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, conformational analysis (sugar pucker, glycosidic bond), and phosphate environment (³¹P NMR). | Confirms the site of methylation and provides data on solution-state structure and dynamics. |

| Infrared (IR) Spectroscopy | Vibrational modes, hydrogen-bonding patterns. | Reveals alterations in hydrogen bonding due to the loss of the O6 acceptor site. |

Conformational Analysis and Molecular Dynamics Studies

The biological function of nucleotides is intrinsically linked to their three-dimensional structure and dynamic behavior. Conformational analysis of this compound, often aided by molecular dynamics (MD) simulations, focuses on the spatial arrangement of its constituent parts: the methylated base, the ribose sugar, and the phosphate group.

Key conformational parameters for nucleotides include the sugar pucker (the conformation of the ribose ring, typically C2'-endo or C3'-endo) and the torsion angle around the glycosidic bond (defining the syn or anti orientation of the base relative to the sugar). These parameters are influenced by the modification at the O6 position. The presence of the methyl group introduces steric bulk and alters the electronic distribution in the purine ring, which can shift the conformational equilibrium.

MD simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, these simulations can reveal how the methylation affects the molecule's flexibility, solvent interactions, and preferred conformations. Such studies can predict the impact of the modification on the structure of DNA or RNA if the nucleotide were incorporated. For instance, the O6-methylguanine base is known to preferentially pair with thymine (B56734) instead of cytosine, a mutagenic event that stems from the altered hydrogen bonding pattern dictated by its modified conformation. wikipedia.org

| Conformational Parameter | Description | Relevance to this compound |

|---|---|---|

| Sugar Pucker | The 3D shape of the ribose ring (e.g., C2'-endo for B-DNA, C3'-endo for A-DNA). | Influences the overall geometry and how the nucleotide fits into a larger nucleic acid structure. |

| Glycosidic Bond Torsion | Rotation of the base relative to the sugar (syn or anti). | The anti conformation is predominant in standard DNA helices, but the bulk of the methyl group could influence this equilibrium. |

| Phosphate Group Orientation | Rotation and position of the phosphate group relative to the sugar. | Critical for backbone structure and interactions with proteins or metal ions. |

Investigations into Intermolecular Interactions and Self-Assembly

The intermolecular interactions of this compound are markedly different from its unmodified counterpart, GMP. These differences have profound implications for its biological activity and its ability to form higher-order structures.

The parent molecule, GMP, is well-known for its unique ability to self-assemble in aqueous solution, particularly in the presence of metal cations like potassium. nih.gov It forms planar structures called G-quartets, where four guanine bases are connected by a cyclic network of Hoogsteen hydrogen bonds. These quartets can then stack to form G-quadruplexes. nih.gov This self-assembly is critically dependent on the hydrogen bonding capabilities of the guanine base, specifically involving the O6 and N7 positions as acceptors and the N1 and N2 positions as donors. acs.org

The methylation at the O6 position fundamentally disrupts this process. The methyl group blocks the O6 position, which is a key hydrogen bond acceptor in the G-quartet formation. This modification prevents this compound from participating in the canonical Hoogsteen bonding required for G-quadruplex assembly.

However, the molecule engages in other critical intermolecular interactions. The most significant of these is its mispairing with thymine during DNA replication. wikipedia.org This interaction, which leads to G:C to A:T transition mutations, is a direct result of the altered hydrogen-bonding face of the base. Furthermore, studies on oligonucleotides containing 6-O-methylguanine show that this lesion affects interactions with proteins. For example, the presence of a 6-O-methylguanine:cytosine base pair in a DNA duplex can alter the rate and sites of methylation by human DNA methyltransferase, indicating a distinct interaction between the modified DNA and the enzyme. nih.gov

| Molecule | Key Hydrogen Bonding Sites (Hoogsteen Face) | Self-Assembly Behavior | Primary Intermolecular Interaction of Note |

|---|---|---|---|

| Guanosine-5'-monophosphate | N1 (Donor), N2 (Donor), O6 (Acceptor), N7 (Acceptor) | Forms G-quadruplexes via G-quartet formation. nih.gov | Self-assembly into higher-order structures. |

| This compound | N1 (Donor), N2 (Donor), O6 (Blocked), N7 (Acceptor) | Inhibited from forming canonical G-quadruplexes. | Miscoding base pairing with thymine; altered interactions with DNA-modifying enzymes. wikipedia.orgnih.gov |

Enzymatic Recognition and Molecular Interactions of 6 O Methyl Guanosine 5 Monophosphate

Interactions with Nucleic Acid Modifying Enzymes

The interaction of 6-O-Methyl guanosine-5'-monophosphate (B10773721) with enzymes that modify nucleic acids is a important area of research, shedding light on the cellular responses to this particular modification.

Exploration of Methyltransferase and Demethylase Activities

The methylation of guanine (B1146940) at the O6 position to form 6-O-methylguanine is a pro-mutagenic DNA lesion. This modification is primarily repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). oup.com MGMT is not a true enzyme in that it acts stoichiometrically, transferring the methyl group from 6-O-methylguanine to one of its own cysteine residues. oup.com This action restores the guanine in the DNA but also inactivates the MGMT protein, targeting it for degradation. oup.com

The levels of O6-methylguanine in DNA are influenced by a balance between its formation by alkylating agents and its repair by MGMT. oup.com The expression and activity of MGMT are therefore critical in protecting cells from the mutagenic effects of such agents. nih.gov The enzymatic activity of MGMT can be quantified and has been shown to be inversely proportional to the methylation of its promoter region, a common mechanism for regulating its expression in tumors. nih.gov

Substrate or Inhibitor Potential for Kinases and Phosphatases

There is limited direct scientific literature detailing the specific interactions of 6-O-Methyl guanosine-5'-monophosphate as a substrate or inhibitor for a wide range of kinases and phosphatases. However, the enzymatic phosphorylation of various nucleoside analogues has been demonstrated by nucleoside kinases, which can convert them into their 5'-monophosphate forms. mdpi.com For instance, Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase have been shown to phosphorylate a variety of modified nucleosides. mdpi.com This suggests that 6-O-methylguanosine could potentially be a substrate for certain kinases to be converted to its monophosphate form.

Conversely, modified nucleotides can also act as inhibitors of kinases. For example, the accumulation of methylthioadenosine (MTA), a related modified nucleotide, can competitively inhibit S-adenosylmethionine (SAM)-dependent methyltransferases like PRMT5. biorxiv.orgbiorxiv.org While this provides a paradigm for how a modified nucleoside can inhibit an enzyme, specific studies on this compound as a kinase or phosphatase inhibitor are not extensively documented in the reviewed literature.

Response to Nucleases and Hydrolases

Studies on the susceptibility of dinucleotides to micrococcal nuclease have been conducted, but these have not specifically addressed modifications like 6-O-methylation. nih.gov The presence of the methyl group on the guanine base could potentially influence the recognition and cleavage by nucleases, but further research is required to elucidate these specific interactions.

Binding and Allosteric Modulation of Purine (B94841) Metabolic Enzymes

Purine metabolism is a tightly regulated process involving numerous enzymes, many of which are subject to allosteric regulation to maintain a balance of purine nucleotides. fiveable.memuni.cz Key enzymes in this pathway include glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, which catalyzes the first committed step in de novo purine synthesis and is allosterically inhibited by purine nucleotides like AMP and GMP. nih.gov Another important enzyme, purine nucleoside phosphorylase (PNP), exhibits complex allosteric regulation, including positive and negative cooperativity with its substrate inosine (B1671953). nih.gov

While it is established that purine nucleotides are crucial allosteric regulators of these pathways, direct evidence of this compound acting as an allosteric modulator of purine metabolic enzymes is not well-documented in the available research. However, given the structural similarity to GMP, it is plausible that it could interact with the allosteric sites of these enzymes. For instance, purine analogs are known to be converted to their ribonucleotides and inhibit the conversion of IMP to adenylate. muni.cz This suggests that modified nucleotides can indeed interact with and influence the activity of enzymes in the purine metabolic pathway.

Recognition by RNA/DNA Polymerases and Ligases

The recognition of 6-O-methylguanine by DNA and RNA polymerases has been extensively studied and is a cornerstone of its mutagenic character. When present in a DNA template, 6-O-methylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication. oup.com This leads to G:C to A:T transition mutations. nih.gov DNA polymerases can incorporate O6-methyldeoxyguanosine monophosphate into a growing DNA strand, and this incorporation can lead to errors in subsequent rounds of DNA synthesis. nih.gov

Similarly, during transcription, RNA polymerases can be blocked by 6-O-methylguanine in the DNA template, though bypass can occur. nih.gov When human RNA polymerase II bypasses this lesion, it frequently misincorporates uridine (B1682114) opposite the modified base, leading to transcriptional mutagenesis and the production of altered proteins. oup.com

The interaction of 6-O-methylguanine with DNA and RNA ligases is less well-characterized. DNA ligases catalyze the formation of a phosphodiester bond to join 5'-phosphate and 3'-hydroxyl termini of DNA strands. mskcc.orgvedantu.com The presence of a modified base at or near the ligation junction could potentially affect the efficiency of the ligation reaction, but specific studies on this are limited. Similarly, RNA ligases join RNA termini, and while some have been used to ligate oligonucleotides containing ribonucleotides, the specific effect of a 6-O-methylated guanosine (B1672433) on their activity is not detailed. nih.govmskcc.org

Interactions with RNA/DNA-Binding Proteins

The methylation of guanine at the O6 position can significantly impact the interaction of DNA with various DNA-binding proteins. The affinity of the DNA repair protein MGMT for DNA is higher for methylated DNA compared to unmodified DNA. nih.gov This enhanced binding is crucial for its repair function.

Conversely, the presence of 6-O-methylguanine within specific DNA sequences, such as transcription factor binding sites, can inhibit the binding of these regulatory proteins. This inhibition is position-dependent and can affect the regulation of gene expression.

In the context of RNA, the effects of 6-O-methylguanosine on interactions with RNA-binding proteins (RBPs) are an emerging area of interest. Studies on the related modification N6-methyladenosine (m6A) have shown that it is recognized by a variety of "reader" proteins that mediate its effects on RNA metabolism. nih.gov While direct readers for 6-O-methylguanosine have not been as extensively characterized, its presence in an RNA codon has been shown to affect ribosome speed and fidelity during translation, indicating a significant interaction with the ribosomal machinery. nih.govwustl.edu This suggests that, like other RNA modifications, 6-O-methylguanosine can influence RNA-protein interactions to modulate biological processes.

Cellular and Molecular Biological Implications of 6 O Methyl Guanosine 5 Monophosphate

Investigating its Role in Gene Expression and Regulation

The presence of 6-O-Methylguanine (O6-meG), the nucleobase component of 6-O-Methyl guanosine-5'-monophosphate (B10773721), within DNA sequences has profound implications for the accuracy and regulation of gene expression. This modified base can lead to "transcriptional mutagenesis," a process where the genetic code is misread during the synthesis of messenger RNA (mRNA). nih.gov When human RNA polymerase II encounters an O6-meG adduct in the DNA template, it can erroneously incorporate uridine (B1682114) (the RNA equivalent of thymine) or cytidine (B196190) into the nascent RNA transcript. nih.gov In human HEK293 cells, this misincorporation was observed to be significantly higher when the primary repair enzyme, O6-alkylguanine-DNA alkyltransferase (AGT), was inhibited. nih.gov This demonstrates that O6-meG is a potent mutagenic lesion at the level of transcription, resulting in the production of altered mRNAs that can be translated into functionally modified or non-functional proteins. nih.gov

Beyond altering the transcribed message, O6-meG can directly interfere with the regulation of gene expression by affecting the binding of essential transcription factors to promoter regions of genes. nih.gov Studies using gel retardation assays have shown that the presence of O6-meG within the binding sites of specific transcription factors inhibits their ability to bind to the DNA. nih.gov This inhibition is position-dependent, meaning the effect varies based on where the modified base is located within the binding sequence. nih.gov This interference can disrupt the normal activation or repression of genes, thereby altering cellular function. nih.gov

Furthermore, the cellular machinery that repairs O6-meG can be converted into a transcriptional regulator. nih.gov The repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) acts by transferring the methyl group from the guanine (B1146940) to one of its own cysteine residues. nih.govaacrjournals.org This "suicide" repair mechanism inactivates the enzyme, converting it to a modified form (R-MGMT). nih.gov This modified protein can then act as a negative regulator of transcription by binding to proteins like the estrogen receptor (ER) and preventing them from activating genes that promote cell proliferation. nih.gov This mechanism directly links the detection of DNA damage to the suppression of transcription, preventing the proliferation of cells with damaged DNA. nih.gov

| Gene Promoter Region Studied | Transcription Factor | Observed Effect of O6-MeG | Reference |

|---|---|---|---|

| c-fos promoter | Serum Response Factor (SRF) | Inhibition of binding | nih.gov |

| HIV LTR | NF-kappa B | Inhibition of binding | nih.gov |

| HIV LTR | sp1 | Inhibition of binding | nih.gov |

Impact on Nucleic Acid Structure, Stability, and Function

The primary impact of 6-O-Methylguanine on nucleic acid structure and function stems from its altered base-pairing properties. wikipedia.org Unlike standard guanine, which pairs with cytosine, 6-O-Methylguanine preferentially base-pairs with thymine (B56734). wikipedia.orgyoutube.com This mispairing is a critical lesion that, if not repaired before DNA replication, leads to a G:C to A:T transition mutation in one of the daughter DNA strands. wikipedia.orgmdpi.com This change in the DNA sequence is a permanent mutation that can alter the function of genes and is a well-established mechanism in carcinogenesis. aacrjournals.orgwikipedia.org The stability of the DNA helix can be influenced by the local sequence context surrounding the O6-meG lesion, which can also affect the efficiency of its repair. mdpi.comresearchgate.net

The functional consequences of this compound extend beyond DNA to RNA. When 6-O-Methylguanosine (m6G) is present in an mRNA codon, it significantly affects the process of translation at the ribosome. nih.govwustl.edunih.gov The effect is highly dependent on the position of the modified base within the three-nucleotide codon. nih.govwustl.edu

First Position: When m6G is in the first position of a codon, it decreases the accuracy of transfer RNA (tRNA) selection. The ribosome readily misinterprets m6G as adenosine (B11128), leading to the incorporation of an incorrect near-cognate amino acid by forming an m6G-uridine codon-anticodon pair. nih.govnih.gov

Second Position: The presence of m6G in the central, second position of a codon has the most dramatic effect. It does not typically promote miscoding but instead causes the ribosome to stall, slowing the rate of peptide-bond formation by over 1,000-fold for the correct (cognate) tRNA. nih.govwustl.edunih.gov This suggests the decoding center of the ribosome is extremely sensitive to changes in the geometry of the base pair at this position. nih.gov

Third Position: At the third, or "wobble," position, m6G has little effect on the incorporation of the correct amino acid but significantly increases the incorporation of incorrect, near-cognate amino acids. nih.gov

These findings indicate that the presence of 6-O-Methylguanosine in RNA disrupts the fidelity and speed of protein synthesis, highlighting its deleterious effects on cellular fitness. nih.gov

| Position of m6G in Codon | Primary Impact on Translation | Mechanism/Observation | Reference |

|---|---|---|---|

| First | Decreased Accuracy (Miscoding) | Ribosome misinterprets m6G as Adenosine, incorporating the wrong amino acid. | nih.govnih.gov |

| Second | Ribosome Stalling | Slows peptide-bond formation by >1000-fold for the correct tRNA. | nih.govwustl.edunih.gov |

| Third | Decreased Accuracy (Miscoding) | Increases incorporation of incorrect (near-cognate) amino acids. | nih.gov |

Potential Involvement in Intracellular Signaling Pathways

The presence of O6-meG in DNA, particularly when it forms a mismatch with thymine (O6-meG:T) after replication, is a powerful trigger for intracellular signaling networks, primarily the DNA Damage Response (DDR) pathway. nih.gov The recognition of this mismatch by the Mismatch Repair (MMR) system is a critical initiating event. nih.gov Instead of successfully repairing the lesion, the MMR system's persistent attempts to excise the thymine opposite O6-meG are futile and are thought to generate signals that activate downstream pathways. nih.govthejns.org

This O6-meG/MMR-dependent response involves a multi-pathway, multi-time-scale signaling network activation. nih.gov Key signaling kinases are activated in a cascade:

Early Activation: Soon after the damage is recognized, an initial wave of phosphorylation occurs, activating key proteins such as ATM (Ataxia-Telangiectasia Mutated), H2AX, CHK1, and the tumor suppressor p53. wikipedia.orgnih.gov

Late Amplification: At later stages, there is a significant amplification of this initial signal, with further phosphorylation of the early pathway components. nih.gov This late phase also involves the activation of additional kinases, including CHK2 and the stress-activated JNK (c-Jun N-terminal kinase). nih.gov

This complex signaling cascade serves to alert the cell to the presence of persistent DNA damage, coordinating the cellular response. nih.gov The direct recognition of the O6-meG/T mismatch by MMR proteins is believed to provoke this signaling response, potentially through direct interactions between MMR components and these key DNA damage signaling kinases. nih.gov

| Signaling Molecule | Role in the Pathway | Activation Stage | Reference |

|---|---|---|---|

| ATM | Master controller of the DNA damage response | Early | nih.gov |

| H2AX | Histone variant, phosphorylated to mark DNA damage sites | Early | nih.gov |

| CHK1 | Kinase involved in cell cycle checkpoint control | Early | nih.gov |

| p53 | Tumor suppressor, transcription factor controlling cell fate | Early | nih.gov |

| CHK2 | Kinase involved in cell cycle checkpoint control | Late | nih.gov |

| JNK | Stress-activated kinase involved in apoptosis | Late | nih.gov |

Modulation of Cellular Processes and Responses

The activation of signaling pathways by O6-meG ultimately leads to the modulation of critical cellular processes, determining the fate of the damaged cell. nih.gov The cellular responses are dependent on the Mismatch Repair (MMR) system and the extent of the DNA damage. nih.gov Cells lacking a functional MMR system are "tolerant" to O6-meG; they fail to recognize the damage and thus evade these cellular responses, though at the cost of accumulating mutations. nih.gov

In MMR-proficient cells, the signaling cascade triggered by O6-meG leads to distinct cell cycle perturbations. nih.gov These disruptions can occur in both the first and second cell cycles following the initial damage. nih.gov A key response is a pronounced intra-S-phase arrest during the second cell cycle. nih.gov During this arrest, DNA replication ceases. nih.gov

The ultimate outcome for the cell depends on the level of damage:

Low Damage Levels: At lower levels of O6-meG, the S-phase arrest is transient. The cell is able to resolve the situation, eventually resume the cell cycle, and survive. nih.gov

High Damage Levels: At higher, more severe levels of damage, the arrest in the second S-phase becomes permanent. nih.gov The cessation of DNA replication is followed by the initiation of apoptotic cell death. wikipedia.orgnih.gov This entry into apoptosis occurs specifically from the S-phase of the second cell cycle. nih.gov

Therefore, unrepaired O6-meG can lead to several distinct cellular fates, including cell cycle arrest, sister chromatid exchange, or programmed cell death (apoptosis), all orchestrated by the MMR-dependent signaling network. wikipedia.orgnih.gov

| Cellular Process | Description of Modulation | Conditions / Dependence | Reference |

|---|---|---|---|

| Cell Cycle Progression | Induces a transient or permanent intra-S-phase arrest in the second cell cycle post-treatment. | Dependent on a functional Mismatch Repair (MMR) system. | nih.gov |

| DNA Replication | Cessation of DNA replication coincides with the S-phase arrest. | Occurs at higher levels of DNA damage. | nih.gov |

| Cell Survival | Cells can survive and progress to subsequent cell cycles. | Occurs at lower levels of DNA damage following a transient arrest. | nih.gov |

| Apoptosis (Programmed Cell Death) | Initiated specifically from the S-phase of the second cell cycle. | Occurs at higher levels of DNA damage. | wikipedia.orgnih.gov |

Metabolic Pathways and Biotransformation of 6 O Methyl Guanosine 5 Monophosphate

Hypothetical Pathways for Endogenous Formation

Direct endogenous synthesis of free 6-O-Me-GMP has not been extensively documented. The most plausible hypothetical pathway for its appearance as a free mononucleotide is as a byproduct of DNA damage and subsequent degradation. This process can be conceptualized in the following stages:

Alkylation of Guanine (B1146940) in DNA : The initial event is the methylation of a guanine residue within a DNA strand. This can occur due to endogenous methylating agents. The primary endogenous methyl donor in most biological systems is S-adenosyl methionine (SAM), a critical metabolite involved in numerous methylation reactions. nih.govnih.gov While methylation occurs at several positions on DNA bases, alkylation at the O6 position of guanine is a particularly significant form of DNA damage. mdpi.com

Release from DNA : Following DNA damage or during normal cellular processes such as apoptosis and cell turnover, DNA is degraded by nucleases. It is hypothesized that during this breakdown, or through the action of specific DNA repair enzymes, the modified base could be released. For instance, certain endonucleases and glycosylases are responsible for recognizing and excising damaged bases from DNA. Studies with Escherichia coli have shown that Endonuclease II can release the free base, O6-methylguanine, from DNA that has been methylated by a carcinogen. nih.govnih.gov It is conceivable that nuclease activity could release the modified base as a 5'-monophosphate nucleotide.

Salvage of the Free Base : If the free base, 6-O-methylguanine, is released, it could potentially be converted into a nucleotide via the purine (B94841) salvage pathway. This pathway recycles free purine bases into nucleotides. The key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), catalyzes the conversion of guanine to guanosine (B1672433) monophosphate (GMP). The substrate specificity of HGPRT for 6-O-methylguanine is not fully characterized, but this remains a plausible route for the formation of 6-O-Me-GMP from the free base.

Table 1: Hypothetical Endogenous Formation Pathway of 6-O-Methyl guanosine-5'-monophosphate (B10773721)

| Step | Process | Description | Key Molecules/Enzymes Involved |

|---|---|---|---|

| 1 | DNA Alkylation | A methyl group is added to the O6 position of a guanine residue within a DNA strand. | S-adenosyl methionine (SAM), Guanine (in DNA) |

| 2 | DNA Degradation/Repair | The modified base is released from the DNA backbone, potentially as a free base or as a mononucleotide. | Nucleases, DNA Glycosylases, Endonucleases |

Catabolism and Degradation Mechanisms

The catabolism of free 6-O-Me-GMP is crucial for cellular detoxification and to prevent its potential reincorporation into nucleic acids. The degradation likely proceeds through a two-step mechanism involving dephosphorylation followed by dealkylation.

Dephosphorylation to Nucleoside : The first step in the catabolism of 6-O-Me-GMP is the removal of the 5'-monophosphate group to yield the corresponding nucleoside, 6-O-methylguanosine. This hydrolysis reaction is catalyzed by 5'-nucleotidases (EC 3.1.3.5). rsc.orgwikipedia.org These enzymes are broadly distributed and are responsible for converting nucleoside monophosphates into nucleosides, which can then be further metabolized or transported across cell membranes. youtube.comwikipedia.org Many 5'-nucleotidases exhibit broad substrate specificity, making it highly probable that they can act on modified nucleotides like 6-O-Me-GMP. nih.govmdpi.com

Dealkylation of Nucleoside : Once converted to 6-O-methylguanosine, the nucleoside can be demethylated to form the canonical nucleoside, guanosine. Research has shown that rat liver extracts can dealkylate both O6-methyldeoxyguanosine and O6-methylguanosine. youtube.com This activity is attributed to adenosine (B11128) deaminase, as the reaction was prevented by a potent inhibitor of this enzyme and could be performed by purified adenosine deaminase. youtube.com This enzymatic action removes the methyl group, detoxifying the compound and converting it back into a standard biological molecule. The same studies noted that the free base, 6-O-methylguanine, was not a substrate for this dealkylation reaction, highlighting the importance of the nucleoside structure for enzyme recognition. youtube.com

Table 2: Catabolic Pathway of 6-O-Methyl guanosine-5'-monophosphate

| Step | Process | Substrate | Product | Key Enzyme(s) |

|---|---|---|---|---|

| 1 | Dephosphorylation | This compound | 6-O-Methylguanosine | 5'-Nucleotidase |

Interconversion with Other Nucleotides and Nucleosides

Once formed, 6-O-Me-GMP can be channeled into different metabolic routes, leading to its interconversion with other cellular nucleotides. These pathways include further phosphorylation or conversion back into the canonical guanine nucleotide pool.

Sequential Phosphorylation : 6-O-Me-GMP can be further phosphorylated to its diphosphate (B83284) and triphosphate forms.

To 6-O-Methylguanosine-5'-diphosphate (6-O-Me-GDP) : This reaction is catalyzed by guanylate kinase (GMPK; EC 2.7.4.8), the enzyme responsible for phosphorylating GMP to GDP in the purine salvage pathway. wikipedia.org

To 6-O-Methylguanosine-5'-triphosphate (6-O-Me-GTP) : The subsequent phosphorylation of 6-O-Me-GDP to 6-O-Me-GTP is carried out by nucleoside diphosphate kinases (NDPKs; also known as NME proteins; EC 2.7.4.6). mdpi.com These enzymes generally have broad substrate specificity and are responsible for maintaining the cellular balance of nucleoside triphosphates. The resulting 6-O-methyldeoxyguanosine triphosphate is a known substrate for DNA polymerases and its incorporation into DNA is a primary mechanism of its mutagenicity.

Conversion to Canonical Guanine Nucleotides : An alternative and crucial interconversion pathway involves reverting 6-O-Me-GMP to the standard guanine nucleotide pool. This route follows the catabolic steps described previously.

First, 6-O-Me-GMP is dephosphorylated to 6-O-methylguanosine by a 5'-nucleotidase. rsc.orgwikipedia.org

Next, 6-O-methylguanosine is demethylated to guanosine by an enzyme such as adenosine deaminase. youtube.com

The resulting guanosine can then enter the standard purine salvage pathway, where it can be phosphorylated by a nucleoside kinase to form guanosine monophosphate (GMP), thereby replenishing the cellular pool of normal guanine nucleotides.

Table 3: Interconversion Pathways for this compound

| Pathway | Initial Substrate | Intermediate(s) | Final Product(s) | Key Enzymes |

|---|---|---|---|---|

| Sequential Phosphorylation | 6-O-Me-GMP | 6-O-Me-GDP | 6-O-Me-GTP | Guanylate Kinase (GMPK), Nucleoside Diphosphate Kinase (NDPK) |

Advanced Analytical and Detection Methodologies for 6 O Methyl Guanosine 5 Monophosphate

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental for isolating 6-meGMP from complex biological matrices and for its quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are prominently used.

Reversed-phase (RP) HPLC and UPLC are the most common methods for the separation of nucleotides and their derivatives. dovepress.com These methods typically utilize C18 columns, which separate compounds based on their hydrophobicity. dovepress.comnih.govresearchgate.net For instance, a UPLC-MS/MS method developed for the related compound O⁶-methylguanine employed a C18 Acquity® Bridged Ethylene Hybrid (BEH) column with a gradient elution. dovepress.com The mobile phase often consists of an aqueous buffer (like phosphate (B84403) buffer or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. dovepress.comnih.gov The use of ion-pairing agents can also enhance the retention and separation of charged analytes like mononucleotides on reversed-phase columns. researchgate.net

Capillary electrophoresis (CE), specifically high-performance capillary zone electrophoresis (HPCZE), offers an alternative with high separation efficiency and minimal sample consumption. nih.gov This technique separates molecules based on their charge-to-size ratio in an electric field. A method for determining O⁶-methylguanine in urine utilized a sodium borate (B1201080) buffer at pH 9.0, demonstrating the feasibility of CE for separating methylated guanine (B1146940) derivatives. nih.gov CE can also be employed to study the interactions between guanosine (B1672433) monophosphate and other molecules by analyzing changes in electrophoretic mobility. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| UPLC | C18 Acquity® BEH (1.7 µm, 100 mm x 2.1 mm) | Gradient of 0.05% formic acid and acetonitrile | 0.1 mL/min | MS/MS | dovepress.com |

| HPLC | Discovery C18 (5 µm, 250 × 4.6 mm) | Isocratic; 150 mM phosphate buffer (pH 6) and Methanol (97:3 v/v) | 0.5 mL/min | UV (260 nm) | nih.gov |

| Capillary Zone Electrophoresis | Fused Silica Capillary (75 µm i.d. x 57 cm) | Sodium borate buffer (pH 9.0) | N/A (Voltage applied) | UV | nih.gov |

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is an indispensable tool for the detection and structural confirmation of 6-meGMP, offering unparalleled sensitivity and specificity. It is most often coupled with a chromatographic separation technique, such as LC-MS or UPLC-MS/MS. dovepress.comnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for LC-MS analysis of nucleotides, as it allows the molecules to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. Tandem mass spectrometry (MS/MS) provides definitive structural information and quantitative accuracy. In this setup, a specific parent ion (the molecular ion of the compound of interest) is selected and fragmented, and the resulting daughter ions are detected. A highly sensitive and selective UPLC-MS/MS method for O⁶-methylguanine utilized the specific mass transition of m/z 165.95 > 149 for detection. dovepress.com This approach enables quantification even at very low concentrations, with linear ranges reported from 0.5 to 20 ng/mL. dovepress.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, particularly for the analysis of oligonucleotides containing modified bases like 6-O-methylguanosine. nih.govfrontiersin.org MALDI-MS allows for the rapid determination of the molecular mass of intact oligonucleotides, which can confirm the presence of modifications. frontiersin.org The high mass accuracy of this technique can readily distinguish the mass shift caused by methylation. nih.gov Furthermore, fragmentation analysis within the mass spectrometer can help to determine the location of the modified base within an oligonucleotide sequence. frontiersin.orgedpsciences.org

| Technique | Ionization Mode | Analyte | Parent Ion (m/z) | Fragment Ion (m/z) | Application | Reference |

|---|---|---|---|---|---|---|

| UPLC-MS/MS | Positive ESI | O⁶-methylguanine | 165.95 | 149 | Quantification | dovepress.com |

| MALDI-TOF MS | Positive Ion | Modified Oligonucleotides | Varies (Full mass) | N/A (or sequence fragments) | Sequence Confirmation | nih.govedpsciences.org |

Nuclear Magnetic Resonance Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of 6-meGMP in solution and for studying its interactions with other molecules. Various NMR active nuclei, including ¹H, ¹³C, and ³¹P, provide complementary information.

¹H NMR spectroscopy can confirm the presence and location of the methyl group. The protons of the 6-O-methyl group would give a distinct singlet resonance, typically in the range of 3-4 ppm. The position of the H8 proton of the guanine base is particularly sensitive to changes in the electronic environment and base stacking interactions. acs.org In unmodified guanosine 5'-monophosphate, self-association into stacked structures at higher concentrations leads to a significant upfield shift of the H8 resonance due to ring current effects. acs.org The presence of the methyl group at the O6 position would likely influence these stacking interactions, which could be monitored by observing changes in the H8 chemical shift.

³¹P NMR spectroscopy is highly valuable for studying the phosphate group. The chemical shift of the ³¹P nucleus is sensitive to its local chemical environment, including ionization state and binding to other molecules, such as enzymes. trilinkbiotech.comnih.gov For 6-meGMP, ³¹P NMR can confirm the 5'-monophosphate structure and be used to study its dynamic interactions with proteins. nih.gov

| Proton | Typical Chemical Shift Range (ppm) for GMP Parent | Expected Shift/Feature for 6-meGMP | Structural Information Provided |

|---|---|---|---|

| H8 (Guanine) | ~8.20 (dilute solution) | Shifted; sensitive to concentration and stacking | Base stacking, conformation |

| H1' (Ribose) | ~5.93 | Minor shifts possible | Sugar conformation |

| -OCH₃ | N/A | Singlet, ~3-4 ppm | Confirmation of O-methylation |

Development of Specific Biosensors and Assays

While specific biosensors for 6-meGMP are not widely commercialized, several analytical principles can be applied to develop highly specific and sensitive assays. These approaches often leverage biological recognition elements like antibodies or enzymes.

Immunoassays , such as ELISA (Enzyme-Linked Immunosorbent Assay), could be developed by generating monoclonal or polyclonal antibodies that specifically recognize the 6-O-methylguanine moiety. The high specificity of antibody-antigen binding would allow for the detection of 6-meGMP in complex mixtures with minimal sample cleanup. A competitive immunoassay format, similar to those developed for other small molecules like cGMP, could provide high sensitivity. acs.org

Enzyme-based assays represent another promising avenue. Many cellular enzymes interact with nucleotides, and an enzyme that specifically recognizes, metabolizes, or is inhibited by 6-meGMP could form the basis of an assay. For example, the activity of GMP reductase, which converts GMP to IMP, could be monitored to see if 6-meGMP acts as a substrate or inhibitor. nih.gov The effect of O⁶-methylguanosine on ribosomal function, where it has been shown to cause stalling, could also be exploited to design a translation-based detection system. nih.gov

Nucleic Acid-Based Sensors (Aptamers) involve the selection of short single-stranded DNA or RNA molecules (aptamers) that can bind to a specific target with high affinity and specificity. Through a process of in vitro selection (SELEX), it would be possible to isolate aptamers that bind specifically to 6-meGMP, which could then be integrated into various sensor platforms, including fluorescent or electrochemical sensors.

A novel chemical method, borohydride (B1222165) reduction sequencing (Bo-Seq), has been developed to detect the related 7-methylguanosine (B147621) monophosphate (m⁷GMP) in RNA. tandfonline.com This method relies on the chemical properties of the modified nucleotide to induce cleavage in the RNA strand, which is then detected by sequencing. tandfonline.com Similar strategies based on the unique chemical reactivity of the O6-methyl group could potentially be developed for specific detection.

| Assay Principle | Recognition Element | Potential Detection Method | Key Advantage |

|---|---|---|---|

| Immunoassay (e.g., ELISA) | Antibody | Colorimetric, Fluorescent, Luminescent | High specificity and suitability for high-throughput screening |

| Enzyme-Based Assay | Enzyme (e.g., kinase, reductase) | Spectrophotometric, Fluorometric | Functional sensitivity based on biological activity |

| Aptamer-Based Biosensor | DNA/RNA Aptamer | Fluorescent, Electrochemical | High specificity, stability, and ease of synthesis |

| Chemical Cleavage Assay | Chemical Reagent | Sequencing, Gel Electrophoresis | Potential for single-nucleotide resolution in RNA/DNA |

Emerging Research Frontiers and Future Directions for 6 O Methyl Guanosine 5 Monophosphate

Design and Synthesis of Photoactivatable or Labeled Analogs

To precisely study the interactions and functions of 6-O-Methyl guanosine (B1672433) and its derivatives within complex biological environments, researchers are designing and synthesizing advanced molecular probes. These analogs incorporate photoactivatable or labeled groups, allowing for controlled activation and detection.

A key strategy involves creating "photocaged" nucleotides, where a photolabile group, such as a 2-nitrobenzyl group, is attached to the guanosine molecule. nih.gov This modification renders the nucleotide biologically inactive. Upon exposure to UV light at a specific wavelength (e.g., 365 nm), the protective group is rapidly cleaved—often within 60 seconds—releasing the active nucleotide. nih.gov This technique provides precise temporal and spatial control over the molecule's activity, enabling researchers to study its effects on processes like RNA transcription in real-time. nih.gov For instance, 6-O-(2-nitrobenzyl)guanosine triphosphate has been synthesized and used to photocontrol the T7-RNA transcription reaction. nih.gov

Another approach involves the synthesis of analogs containing photo-activable nucleosides like 6-thioguanosine (B559654). nih.govresearchgate.net These analogs can be incorporated into mRNA molecules during in vitro transcription. researchgate.net The presence of 6-thioguanosine allows for photo-induced crosslinking, a technique used to identify and study the biomolecules, such as cap-binding proteins, that directly interact with the modified mRNA cap structure. nih.govresearchgate.net

Table 1: Examples of Photoactivatable Guanosine Analogs

| Analog Name | Photoactivatable Group | Synthesis Approach | Application | Source(s) |

| 6-O-(2-Nitrobenzyl)guanosine triphosphate | 2-Nitrobenzyl | Synthesized from 2',3'-O-TBDMS guanosine using mild acidic desilylation. | Photocontrol of T7-RNA polymerase transcription. | nih.gov |

| Cap analogs with 6-thioguanosine | 6-Thioguanosine | Chemical synthesis for use in in vitro transcription. | Photo-crosslinking to study interactions with cap-binding proteins like eIF4E. | nih.govresearchgate.net |

Exploration of its Role in Specific Biological Models (e.g., cell cultures, model organisms)

The biological consequences of 6-O-methylation on guanosine are being actively investigated in a variety of model systems, from reconstituted bacterial environments to complex eukaryotic cells and organisms. These models are crucial for understanding how this modification affects fundamental cellular processes.

In a reconstituted bacterial translation system, O6-methylguanosine (m⁶G) was found to have position-dependent effects on the speed and fidelity of the ribosome. nih.gov When m⁶G was present at the first or third position of an mRNA codon, it decreased the accuracy of tRNA selection by promoting the misincorporation of near-cognate amino acids. nih.gov Surprisingly, when located at the second codon position, m⁶G did not cause miscoding but instead dramatically slowed the rate of peptide bond formation by over 1000-fold. nih.gov These findings, which were also observed in eukaryotic extracts and human HEK293 cells, highlight that the ribosome is extremely sensitive to changes at the second codon position and that m⁶G lesions are detrimental to both the speed and fidelity of translation. nih.gov

Cell culture models are also essential for this research. For example, 661W cells, a mouse photoreceptor cell line, are used as an in vitro model to study processes involving cyclic guanosine monophosphate (cGMP), a related signaling molecule. nih.gov These cells help elucidate the molecular pathways, such as the cGMP-gated channels, that are critical in photoreceptor function and degeneration. nih.gov Studies in human colon cancer cells (HT29) have been used to identify proteins that interact with O⁶-methylguanine-DNA methyltransferase (MGMT), the enzyme that repairs the O⁶-methylguanine lesion, suggesting roles for MGMT beyond simple DNA repair. nih.gov

Table 2: Research Findings in Different Biological Models

| Biological Model | Focus of Study | Key Findings | Source(s) |

| Reconstituted Bacterial Translation System | Effect of O6-methylguanosine (m⁶G) on mRNA translation. | m⁶G at codon position 1 or 3 decreases accuracy; at position 2, it stalls the ribosome. | nih.gov |

| Human Embryonic Kidney (HEK293) Cells | Eukaryotic translation effects of m⁶G. | Recapitulated the position-dependent effects on translation fidelity and speed seen in bacterial systems. | nih.gov |

| 661W Photoreceptor Cells | cGMP signaling pathways. | Used as an in vitro model to study cone photoreceptor biology and the role of the cGMP-gated channel. | nih.gov |

| HT29 Colon Cancer Cells | Protein interactions with MGMT. | Identified over 60 MGMT-interacting proteins involved in DNA replication, cell cycle, and RNA processing. | nih.gov |

Integration with High-Throughput Omics Technologies

The advent of high-throughput "omics" technologies—such as proteomics, metabolomics, and transcriptomics—is revolutionizing the study of 6-O-Methyl guanosine-5'-monophosphate (B10773721) and its associated pathways. nih.govnih.govmdpi.com These technologies allow for the simultaneous measurement of thousands of molecules (proteins, metabolites, or RNA transcripts), providing a global, system-wide view of cellular responses. mdpi.comtempus.com

Proteomics, the large-scale study of proteins, has been instrumental in understanding the cellular network surrounding O⁶-methylguanine. Using affinity chromatography coupled with tandem mass spectrometry, researchers have identified numerous proteins that interact with MGMT, the key repair enzyme for O⁶-methylguanine. nih.gov These interacting proteins are involved in a wide range of functions, including DNA replication and repair, cell cycle progression, and RNA processing, suggesting that MGMT may act as a sensor that integrates DNA damage signals with other critical cellular pathways. nih.gov

Integrated proteomic and metabolomic analyses have been applied to glioblastoma, a type of brain tumor, to understand the mechanisms related to MGMT expression. nih.govnih.gov By comparing tumors with and without MGMT promoter methylation, these studies identified hundreds of dysregulated proteins and metabolites. nih.gov The altered pathways included oxidative phosphorylation and the biosynthesis of amino acids, providing novel insights into the metabolic landscape of these tumors and identifying potential biomarkers. nih.govnih.gov For instance, targeted metabolomic analysis in glioblastoma cells treated with a modified nucleotide analog revealed significant disruptions in purine (B94841) and pyrimidine (B1678525) metabolism, causing an imbalance in the cellular nucleotide pools. researchgate.net

Theoretical and Computational Predictions of Novel Functions

Alongside experimental work, theoretical and computational approaches are providing powerful predictive insights into the properties and functions of 6-O-methylguanine. These methods allow researchers to model molecular interactions at an atomic level, helping to explain the mutagenic nature of this lesion and predict its other potential roles.

Computational analyses using methods like Density Functional Theory (DFT) have been employed to explore the interaction between O⁶-methylguanine and its potential DNA base pairs. taylor.edu These studies have shown that O⁶-methylation significantly weakens the interaction energy compared to a standard guanine-cytosine pair. taylor.edu The calculations also predict that O⁶-methylguanine has a higher likelihood of mispairing with thymine (B56734), and that this mispair leads to a non-planar configuration that can cause instability within the DNA double helix. taylor.edu These theoretical findings provide a molecular-level explanation for the G:C to A:T transition mutations frequently caused by this DNA lesion. wikipedia.orgtaylor.edu

Molecular docking simulations are another valuable computational tool. These experiments have been used to predict the binding of O⁶-methyl-2'-deoxyguanosine-5'-triphosphate to key enzymes involved in nucleotide synthesis, such as ribonucleotide reductase (RNR) and inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.net The results revealed stable binding interactions, suggesting that this modified nucleotide could potentially disrupt the normal synthesis of purine nucleotides, leading to the nucleotide pool imbalances observed in metabolomic studies. researchgate.net These computational predictions offer testable hypotheses for future experimental validation and help to build a more complete picture of the compound's mechanism of action.

Table 3: Computational Methods and Their Predictions for 6-O-Methylguanine

| Computational Method | System Studied | Key Predictions and Insights | Source(s) |

| Density Functional Theory (DFT), Symmetry Adapted Perturbation Theory (SAPT) | Interaction of O⁶-methylguanine with cytosine and thymine. | O⁶-methylation decreases base pair interaction energy; predicts higher likelihood of mispairing with thymine, leading to DNA instability. | taylor.edu |

| Molecular Docking (e.g., Autodock Vina) | Binding of O⁶-methyl-dGTP to enzymes in the purine synthesis pathway. | Predicted stable binding to enzymes like RNR and IMPDH, suggesting a mechanism for disrupting nucleotide metabolism. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.